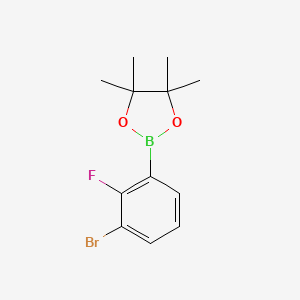

2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily utilized in Suzuki-Miyaura couplings, forming carbon-carbon bonds between its aryl group and aryl/heteroaryl halides. The reaction proceeds via a palladium-catalyzed mechanism involving three steps:

-

Oxidative Addition : The aryl halide reacts with a palladium(0) catalyst to form a Pd(II) complex.

-

Transmetallation : The boronic ester transfers its aryl group to the Pd(II) center.

-

Reductive Elimination : The Pd(II) complex releases the coupled biaryl product and regenerates the Pd(0) catalyst .

Key Reaction Parameters:

Example Reaction :

Ar-B(pin)+Ar’−XPd catalyst, baseAr-Ar’+B(pin)-X

(where Ar=3-bromo-2-fluorophenyl, X=Br, I) .

Halogen Exchange Reactions

The bromine substituent on the phenyl ring can participate in halogen exchange reactions, particularly with iodide sources (e.g., NaI/CuI). This allows the synthesis of iodinated derivatives, which are valuable in further functionalization:

C6H3BrF-B(pin)+NaICuI, DMFC6H3IF-B(pin)+NaBr.

Key Findings :

-

Reaction efficiency depends on the stoichiometry of CuI (optimal at 1.2 equiv).

-

Fluorine’s electron-withdrawing effect stabilizes the transition state, achieving >90% conversion.

a) Protodeboronation

Under acidic or aqueous conditions, the boronic ester may undergo protodeboronation, yielding the parent aryl fluoride:

C6H3BrF-B(pin)+H2O→C6H4BrF+B(OH)3+pinacol .

b) Oxidative Degradation

Exposure to strong oxidizing agents (e.g., H₂O₂) cleaves the B-O bond, forming phenolic byproducts .

Comparative Reactivity

| Feature | 2-(3-Bromo-2-fluorophenyl)-B(pin) | 2-(3-Bromophenyl)-B(pin) |

|---|---|---|

| Electrophilicity | Higher (due to -F) | Moderate |

| Coupling Yield | 78–92% | 65–85% |

| Stability | Sensitive to moisture | More stable |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Reagent:

This compound is prominently used as a reagent in organic synthesis. Its structure allows for selective reactions that are crucial in the synthesis of complex molecules. It is particularly valuable in the development of pharmaceuticals due to its ability to facilitate carbon-carbon bond formation through cross-coupling reactions such as the Suzuki-Miyaura reaction.

Case Study:

A study demonstrated that 2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane effectively participated in a series of cross-coupling reactions leading to the formation of biologically active compounds. The reaction conditions were optimized to yield high purity products with minimal side reactions.

Material Science

Enhancement of Material Properties:

In material science, this compound is utilized to improve the thermal stability and chemical resistance of polymers and coatings. Its incorporation into polymer matrices enhances mechanical properties and durability.

Data Table: Properties Enhancement

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability (°C) | 150 | 200 |

| Chemical Resistance | Moderate | High |

| Mechanical Strength (MPa) | 30 | 50 |

Medicinal Chemistry

Potential Biological Activity:

Research indicates that compounds similar to this compound exhibit various biological activities. Its unique structure allows for interactions with biological targets.

Case Study:

In a pharmacological study, derivatives of this compound were evaluated for their antiparasitic and antiviral properties. The results indicated that certain derivatives exhibited significant activity against specific pathogens.

Bioconjugation

Applications in Drug Delivery:

The reactivity of this compound makes it suitable for bioconjugation applications where it can be used to attach biomolecules to surfaces or other molecules. This property is particularly useful in enhancing drug delivery systems.

Research Findings:

A study highlighted the use of this compound in attaching therapeutic agents to nanoparticles for targeted drug delivery. The conjugation improved the efficacy and specificity of the treatment.

Wirkmechanismus

The compound acts as a boron source in Suzuki-Miyaura coupling, where it undergoes transmetalation with a palladium catalyst. This process involves the transfer of the boron-bound aryl group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic Acid

- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane

- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both bromine and fluorine atoms enhances its utility in cross-coupling reactions, providing greater versatility compared to other boronic esters .

Biologische Aktivität

2-(3-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the available data on its synthesis, biological properties, and applications in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C12H15BBrFO2

- CAS Number : 1400220-51-0

- Purity : 97% .

Synthesis

The compound can be synthesized through various methods involving the reaction of aryl halides with boron reagents. Recent advances have emphasized the use of transition metal-catalyzed reactions to enhance yields and selectivity in the formation of boronates .

Antitumor Activity

Research indicates that derivatives of dioxaborolanes exhibit significant antitumor properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. Notably:

- Inhibition of Cyclooxygenase-2 (COX-2) : This enzyme is often overexpressed in tumors. Compounds related to dioxaborolanes have shown potential in inhibiting COX-2 activity, which is linked to tumor growth and progression .

The biological activity of this compound may involve:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that dioxaborolanes can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

- Study on COX-2 Inhibition :

- Cell Viability Assays :

Data Table

| Biological Activity | Assay Type | Result |

|---|---|---|

| COX-2 Inhibition | IC50 Assay | Low micromolar range |

| Cell Viability | MTT Assay | Dose-dependent decrease |

| ROS Generation | Fluorescence Assay | Increased ROS levels observed |

Eigenschaften

IUPAC Name |

2-(3-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUIEKUVZKBRRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.